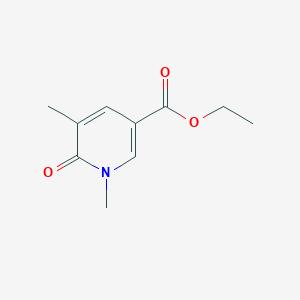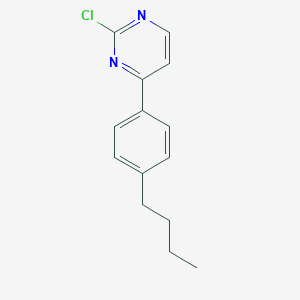
Cyclopropaneacetaldehyde, 2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropaneacetaldehyde, 2,2-dimethyl- is an organic compound with the molecular formula C10H16O2. It is characterized by a cyclopropane ring attached to an acetaldehyde group, with two methyl groups at the 2,2-position. This compound is known for its unique structural features and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropaneacetaldehyde, 2,2-dimethyl- can be synthesized through several methods. One common approach involves the reaction of cyclopropane with acetaldehyde in the presence of a catalyst. The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Cyclopropaneacetaldehyde, 2,2-dimethyl- may involve more advanced techniques such as continuous flow reactors. These methods allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropaneacetaldehyde, 2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclopropaneacetaldehyde, 2,2-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopropaneacetaldehyde, 2,2-dimethyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions are facilitated by the reactive aldehyde group and the strained cyclopropane ring, which can undergo ring-opening reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropaneacetaldehyde: Lacks the 2,2-dimethyl substitution.
2,2-Dimethylcyclopropane: Does not contain the acetaldehyde group.
Acetaldehyde: Lacks the cyclopropane ring and the 2,2-dimethyl substitution.
Uniqueness
Cyclopropaneacetaldehyde, 2,2-dimethyl- is unique due to the combination of the cyclopropane ring, the acetaldehyde group, and the 2,2-dimethyl substitution. This unique structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H12O |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
2-(2,2-dimethylcyclopropyl)acetaldehyde |
InChI |
InChI=1S/C7H12O/c1-7(2)5-6(7)3-4-8/h4,6H,3,5H2,1-2H3 |
InChI-Schlüssel |
STASMENWCCESJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1CC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)


![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine](/img/structure/B13075216.png)
![1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid](/img/structure/B13075219.png)

![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13075233.png)
![N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine](/img/structure/B13075234.png)


![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075260.png)
